2-Chlorocycloheptanone

描述

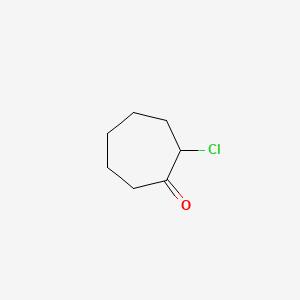

2-Chlorocycloheptanone is an organic compound with the molecular formula C7H11ClO It is a chlorinated derivative of cycloheptanone, characterized by the presence of a chlorine atom attached to the second carbon of the cycloheptanone ring

准备方法

Synthetic Routes and Reaction Conditions: 2-Chlorocycloheptanone can be synthesized through the chlorination of cycloheptanone. The reaction typically involves the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the second carbon position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity levels.

化学反应分析

Types of Reactions: 2-Chlorocycloheptanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

Reduction Reactions: The carbonyl group in this compound can be reduced to form 2-chlorocycloheptanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form 2-chlorocycloheptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., NaOH, NH3), solvents (e.g., ethanol, water), and mild heating.

Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, ether), and low temperatures.

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions, and controlled temperatures.

Major Products Formed:

- Substitution: Various substituted cycloheptanones.

- Reduction: 2-Chlorocycloheptanol.

- Oxidation: 2-Chlorocycloheptanoic acid.

科学研究应用

Medicinal Chemistry Applications

Chlorinated compounds, including 2-chlorocycloheptanone, have been extensively studied for their biological properties. The introduction of chlorine into organic molecules can significantly enhance their pharmacological profiles.

- Antimicrobial Activity : Research indicates that chlorinated compounds often exhibit improved antibacterial properties. For instance, studies have shown that the presence of chlorine in certain structures can enhance antimicrobial activity against pathogens such as E. coli . The structure-activity relationship (SAR) suggests that chlorination may optimize interactions with bacterial targets.

- Drug Development : A review highlighted that over 250 FDA-approved drugs contain chlorine, underscoring its importance in drug design . The unique electronic properties imparted by chlorine atoms can influence the binding affinity and selectivity of drug candidates towards biological receptors.

Synthetic Organic Chemistry

This compound serves as a valuable intermediate in the synthesis of various organic compounds due to its reactivity and functional group compatibility.

- Synthesis of Complex Molecules : It has been utilized in the synthesis of polysubstituted furans and other complex cyclic structures through domino reactions . The ability to undergo cross-coupling reactions makes it a versatile building block in organic synthesis.

- Halogenation Reactions : The compound can participate in halogenation reactions, leading to the formation of dibrominated derivatives . These derivatives can further undergo transformations to yield diverse chemical entities.

Case Study 1: Antibacterial Properties

A study investigated the antibacterial efficacy of this compound derivatives against various bacterial strains. The results indicated that modifications at specific positions on the cycloheptanone ring could lead to enhanced activity, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 5 μM against E. coli .

Case Study 2: Synthetic Applications

In a synthetic pathway involving this compound, researchers successfully synthesized a series of dibromo derivatives through controlled halogenation under mild conditions. This process demonstrated high yields (up to 95%) and showcased the compound's utility as a precursor for further functionalization .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Enhanced antibacterial properties; significant role in drug development |

| Synthetic Organic Chemistry | Versatile intermediate for complex molecule synthesis; effective in halogenation reactions |

| Case Studies | Demonstrated antibacterial efficacy; successful synthesis of dibromo derivatives |

作用机制

The mechanism of action of 2-chlorocycloheptanone involves its interaction with nucleophiles and electrophiles due to the presence of the carbonyl group and the chlorine atom. The carbonyl group is susceptible to nucleophilic attack, while the chlorine atom can participate in substitution reactions. These interactions lead to the formation of various products depending on the reaction conditions and reagents used.

相似化合物的比较

- 2-Chlorocyclopentanone

- 2-Chlorocyclohexanone

- 2-Chlorocyclooctanone

Comparison: 2-Chlorocycloheptanone is unique due to its seven-membered ring structure, which imparts different chemical properties compared to its five-membered (2-chlorocyclopentanone) and six-membered (2-chlorocyclohexanone) counterparts. The ring size affects the compound’s reactivity, stability, and the types of reactions it undergoes. For instance, the strain in the seven-membered ring can influence the ease of substitution and reduction reactions.

生物活性

2-Chlorocycloheptanone, a cyclic ketone with the molecular formula , has garnered attention in various fields of research due to its notable biological activities. This article delves into its pharmacological properties, synthesis, and relevant studies that highlight its potential applications.

This compound can be synthesized through various methods, including halogenation reactions involving cycloheptanone. For instance, a common synthesis involves treating cycloheptanone with chlorinating agents under controlled conditions to yield this compound. The reaction can be monitored via chromatographic methods to ensure purity and yield.

1. Antiallergic Properties

Research indicates that this compound derivatives exhibit significant antiallergic activity. A study involving the synthesis of thiazolo derivatives showed that these compounds could inhibit the release of allergic mediators such as histamine and serotonin. Specifically, the compounds were evaluated using the passive cutaneous anaphylaxis (PCA) test, demonstrating their potential in treating allergic conditions like asthma and rhinitis .

2. Antiulcer Effects

The compound has also been investigated for its antiulcer properties. In animal models, particularly the cold-restraint stressed rat assay, this compound derivatives displayed efficacy in preventing gastric ulcers and promoting healing. The mechanism appears to involve a reduction in gastric acid secretion and enhancement of mucosal defense mechanisms .

3. Anticancer Potential

Recent studies have explored the anticancer potential of this compound in various cancer models. For instance, terpolymer nanoparticles incorporating this compound were tested against triple-negative breast cancer (TNBC) cells, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 1: Antiallergic Activity

In a controlled study, researchers synthesized several derivatives of this compound and assessed their effects on histamine release in sensitized rats. The results indicated that certain derivatives significantly reduced histamine levels compared to controls, suggesting a strong antiallergic effect .

Case Study 2: Antiulcer Activity

Another investigation involved administering this compound to rats subjected to ethanol-induced gastric ulcers. The treated group exhibited a marked reduction in ulcer area and improved healing rates compared to untreated controls, underscoring its potential as an antiulcer agent .

Table 1: Biological Activities of this compound Derivatives

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chlorocycloheptanone in a laboratory setting?

this compound is typically synthesized via Friedel-Crafts acylation followed by halogenation. A common approach involves reacting cycloheptanone with a chlorinating agent (e.g., Cl2 or SOCl2) under controlled conditions. For reproducibility, document reaction parameters such as temperature (e.g., 0–5°C for controlled chlorination), solvent (e.g., dichloromethane), and catalyst (e.g., AlCl3). Ensure purity by isolating the product via fractional distillation and validating with NMR and GC-MS .

Q. How should researchers characterize the purity and structure of this compound?

Employ a combination of spectroscopic techniques:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the ketone (δ ~210 ppm in <sup>13</sup>C NMR) and chlorine substitution via coupling patterns (e.g., deshielded protons adjacent to Cl).

- IR Spectroscopy : Identify the carbonyl stretch (~1700–1750 cm<sup>-1</sup>) and C-Cl bond (~550–850 cm<sup>-1</sup>).

- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 148 for [M]<sup>+</sup>) and fragmentation patterns.

Cross-reference data with PubChem or NIST Chemistry WebBook entries for validation .

Q. What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation (vapor pressure ~0.1 mmHg at 25°C).

- Storage : Keep in airtight containers away from oxidizers and bases.

- Disposal : Follow EPA guidelines for halogenated waste. Refer to SDS from authoritative sources (e.g., Agilent Technologies) for spill management .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in nucleophilic substitution reactions?

Discrepancies may arise from solvent polarity, steric effects, or competing elimination pathways. Methodological steps:

- Kinetic Studies : Compare reaction rates in polar aprotic (e.g., DMSO) vs. protic solvents (e.g., ethanol).

- Computational Modeling : Use DFT calculations to assess transition states and steric hindrance from the cycloheptane ring.

- Isolation of Byproducts : Characterize elimination products (e.g., cycloheptene derivatives) via GC-MS to identify competing pathways.

Cross-validate findings with literature on structurally analogous chlorinated ketones .

Q. What strategies optimize this compound’s use as a precursor in medicinal chemistry?

- Derivatization : Explore its utility in synthesizing spirocyclic compounds via [4+3] cycloadditions or as a ketone donor in reductive amination.

- Biological Screening : Partner with pharmacology labs to assess cytotoxicity (e.g., IC50 in cancer cell lines) and anti-inflammatory activity (e.g., COX-2 inhibition assays).

- SAR Studies : Modify the cycloheptane ring (e.g., introduce methyl groups) and compare bioactivity profiles. Reference PubChem data on similar chlorinated ketones for mechanistic insights .

Q. How can researchers address challenges in scaling up this compound synthesis without compromising yield?

- Process Optimization : Use flow chemistry to control exothermic chlorination steps and reduce side reactions.

- Catalyst Recycling : Test recoverable catalysts (e.g., immobilized AlCl3 on silica) to minimize waste.

- In-line Analytics : Implement FTIR or HPLC for real-time monitoring of reaction progress. Validate scalability with pilot-scale trials (1–5 L batches) and compare purity metrics to lab-scale results .

Q. Data Interpretation & Reproducibility

Q. What are best practices for documenting experimental procedures involving this compound to ensure reproducibility?

- Detailed Protocols : Specify exact molar ratios, solvent grades, and equipment (e.g., glassware type).

- Supplemental Data : Include raw spectral files (NMR, IR) in supporting information, formatted as per Beilstein Journal guidelines (e.g., .cif for crystallography).

- Negative Results : Report failed attempts (e.g., unsuccessful Grignard reactions) to aid troubleshooting .

Q. How should researchers validate conflicting spectral data for this compound derivatives?

- Multi-Technique Correlation : Combine X-ray crystallography with NMR/IR to resolve ambiguities in stereochemistry.

- Collaborative Verification : Share samples with independent labs for cross-testing.

- Database Crosschecks : Compare with high-quality datasets (e.g., NIST, PubChem) to identify instrument calibration errors .

Q. Ethical & Compliance Considerations

Q. What ethical guidelines apply to publishing research on halogenated compounds like this compound?

- Safety Disclosure : Clearly outline hazards in the manuscript’s experimental section.

- Data Integrity : Avoid selective reporting; include all replicates and statistical analyses.

- Regulatory Compliance : Cite permits for halogenated waste disposal and IRB approvals if applicable to biological studies .

属性

IUPAC Name |

2-chlorocycloheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO/c8-6-4-2-1-3-5-7(6)9/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSZGDVXUFWFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)CC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883348 | |

| Record name | Cycloheptanone, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-66-5 | |

| Record name | 2-Chlorocycloheptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptanone, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptanone, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cycloheptanone, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorocycloheptan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。